4-[1-(4-CYCLOHEXYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE
Overview
Description
4-[1-(4-CYCLOHEXYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is a complex organic compound with a unique structure that includes a pyrrole ring, a morpholine ring, and a cyclohexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-CYCLOHEXYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the cyclohexylphenyl group, and the attachment of the morpholine ring. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyclohexylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the pyrrole ring is acylated with a cyclohexylphenyl ketone.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-CYCLOHEXYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-[1-(4-CYCLOHEXYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[1-(4-CYCLOHEXYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyclohexylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 2-(4-Cyclohexylphenyl)-2-hydroxybutanoic acid
Uniqueness
4-[1-(4-CYCLOHEXYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(4-cyclohexylphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2OS/c1-17-16-22(23(27)24-12-14-26-15-13-24)18(2)25(17)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h8-11,16,19H,3-7,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXYJCHRUOELAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3CCCCC3)C)C(=S)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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